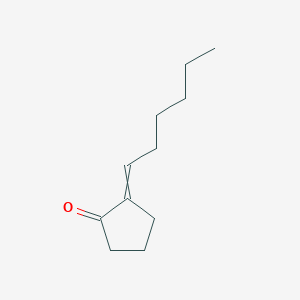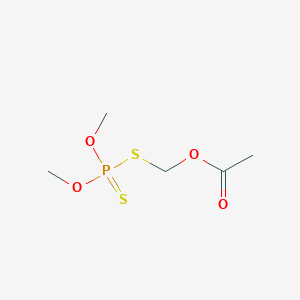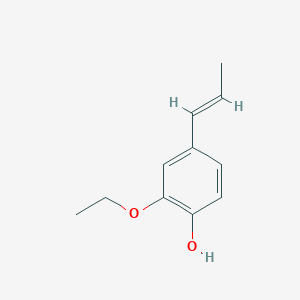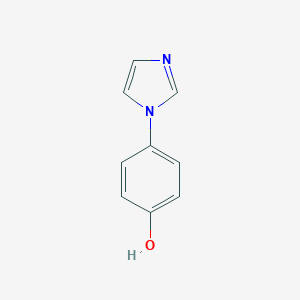
4-(1H-イミダゾール-1-イル)フェノール
概要
説明
4-(1H-イミダゾール-1-イル)フェノールは、フェニルイミダゾール類に属する有機化合物です。 これらの化合物は、ベンゼン環とイミダゾール環が炭素-炭素結合または炭素-窒素結合を介して結合していることを特徴としています 。 4-(1H-イミダゾール-1-イル)フェノールの分子式はC9H8N2Oで、分子量は160.17 g/molです 。この化合物は、化学、生物学、医学など、さまざまな科学分野で応用されていることで知られています。
2. 製法
合成経路と反応条件
4-(1H-イミダゾール-1-イル)フェノールの合成は通常、ウルマン反応を用いて行われます。この反応では、p-ブロモアニソールとイミダゾールを原料として使用します。 反応は、触媒、アルカリ、反応溶媒の条件下で行われます 。このプロセスには以下の手順が含まれます。
ウルマン反応:
p-ブロモアニソールは、適切な溶媒中で銅触媒とアルカリの存在下でイミダゾールと反応します。この反応により、1-(4-メトキシフェニル)-1H-イミダゾールが生成されます。工業的製造方法
4-(1H-イミダゾール-1-イル)フェノールの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、最終生成物の高収率と純度を確保するために最適化されています。後処理プロセスは簡素化されており、広範囲の溶媒抽出やカラムクロマトグラフィー精製は不要です。 製品は再結晶によって得られ、銅イオンの残留物がなく、白色の外観が得られます .
3. 化学反応解析
反応の種類
4-(1H-イミダゾール-1-イル)フェノールは、次のようなさまざまな化学反応を起こします。
酸化: フェノール基は酸化されてキノンを生成します。
還元: イミダゾール環は特定の条件下で還元されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
酸化: キノンおよびその他の酸化された誘導体。
還元: 還元されたイミダゾール誘導体。
科学的研究の応用
4-(1H-イミダゾール-1-イル)フェノールは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素相互作用とタンパク質-リガンド結合の研究に使用されます。
医学: 抗炎症作用や抗菌作用など、潜在的な治療効果について研究されています。
作用機序
4-(1H-イミダゾール-1-イル)フェノールの作用機序には、さまざまな分子標的との相互作用が関与しています。主要な標的の1つは、誘導型一酸化窒素合成酵素であり、一酸化窒素の産生に関与しています。 この酵素との化合物の相互作用により、一酸化窒素レベルが調節され、さまざまな生理学的プロセスに影響を与える可能性があります 。 さらに、フェノール基は水素結合やその他の相互作用に関与し、化合物の生物活性に影響を与える可能性があります .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(1H-Imidazol-1-yl)phenol typically involves the Ullmann reaction. This reaction uses p-bromoanisole and imidazole as raw materials. The reaction is carried out under the conditions of a catalyst, alkali, and a reaction solvent . The process involves the following steps:
Ullmann Reaction:
p-Bromoanisole reacts with imidazole in the presence of a copper catalyst and an alkali in a suitable solvent. This reaction forms 1-(4-methoxyphenyl)-1H-imidazole.Demethylation: The 1-(4-methoxyphenyl)-1H-imidazole undergoes demethylation using boron tribromide.
Industrial Production Methods
The industrial production of 4-(1H-Imidazol-1-yl)phenol follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The post-treatment process is simplified, avoiding the need for extensive solvent extraction and column chromatography purification. The product is obtained through recrystallization, ensuring no copper ion residue and a white appearance .
化学反応の分析
Types of Reactions
4-(1H-Imidazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl halides are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenol and imidazole derivatives.
類似化合物との比較
類似化合物
1-(4-ヒドロキシフェニル)イミダゾール: フェニル環にヒドロキシル基を持つ類似構造。
4-(1H-イミダゾール-1-イル)アニリン: ヒドロキシル基ではなくアミノ基が含まれています。
4-ヨードフェノール: フェニル環にヨウ素原子で置換されています
独自性
4-(1H-イミダゾール-1-イル)フェノールは、フェノール性ヒドロキシル基とイミダゾール環の特定の組み合わせによって独特です。 この構造により、さまざまな化学反応と相互作用に関与することができ、科学研究と工業用途において汎用性の高い化合物になります .
特性
IUPAC Name |
4-imidazol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKCUAPYWQDIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143258 | |
| Record name | 1-(p-Hydroxyphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10041-02-8 | |
| Record name | 4-(1H-Imidazol-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Hydroxyphenyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(p-Hydroxyphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-hydroxyphenyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the binding interactions of 4-(1H-imidazol-1-yl)phenol with copper and its implications?
A1: 4-(1H-imidazol-1-yl)phenol (L) acts as a monodentate ligand, coordinating to copper (Cu) through its nitrogen atom. [] This interaction contributes to the formation of a mononuclear copper complex where two L ligands, along with other ligands like cyanamide and nitrate anions, create an elongated octahedral coordination geometry around the Cu(II) ion. [] Interestingly, 4-(1H-imidazol-1-yl)phenol demonstrates the ability to inhibit copper corrosion in acidic environments. [] The molecule interacts with the copper surface, forming a protective layer. This interaction is attributed to the molecule's electrophilic nature, enabling it to accept electron density from the copper surface through a process called backbonding. []
Q2: How does the structure of 4-(1H-imidazol-1-yl)phenol relate to its copper corrosion inhibition efficiency?
A2: Density Functional Theory (DFT) calculations reveal that modifications to the imidazole ring, as seen in 4-(1H-imidazol-1-yl)phenol and its derivatives, significantly influence the molecule's electronic properties and reactivity compared to the parent imidazole molecule. [] These structural modifications result in enhanced electrophilic characteristics, particularly within the benzene ring, facilitating a stronger interaction with the copper surface and improving corrosion inhibition. [] The efficiency of this interaction is reflected in a more negative Gibbs adsorption energy, indicating a more favorable and stronger binding between the inhibitor and the copper surface. []
Q3: What is the role of 4-(1H-imidazol-1-yl)phenol in supramolecular chemistry?
A3: In the formation of crystal structures, 4-(1H-imidazol-1-yl)phenol plays a crucial role by participating in various hydrogen bonding interactions. These interactions, including O—H⋯O, O—H⋯N, N—H⋯O, and N—H⋯N, extend beyond the molecule itself, connecting individual units into a larger three-dimensional supramolecular framework. [] This ability to facilitate intermolecular interactions highlights its potential in crystal engineering and the design of novel materials with tailored properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






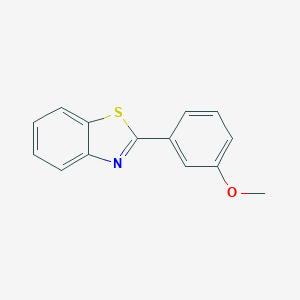



![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
